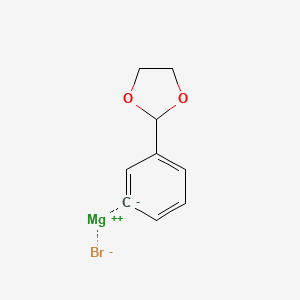

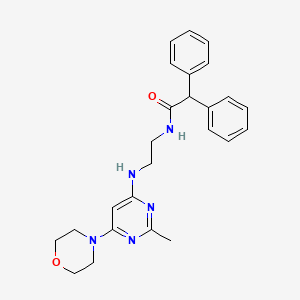

![molecular formula C7H5F3N4 B2887670 7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-胺 CAS No. 1785367-92-1](/img/structure/B2887670.png)

7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-胺

货号 B2887670

CAS 编号:

1785367-92-1

分子量: 202.14

InChI 键: RGINGPJYASZKIZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the CAS Number: 1781695-58-6 . It has a molecular weight of 202.14 . It is in powder form .

Synthesis Analysis

The synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported . A library of compounds diversely substituted in C-3 and C-5 positions was easily prepared from a common starting material, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . A novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines is reported from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate .Molecular Structure Analysis

The IUPAC name of the compound is 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine . The InChI Code is 1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2 . The InChI key is WHGIEJUYPFDHPU-UHFFFAOYSA-N .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.14 . It is in powder form and is stored at a temperature of 4°C .科学研究应用

合成和结构开发

- 已经开发出一种用于各种 3,5-二取代 7-(三氟甲基)吡唑并[1,5-a]嘧啶的高效合成方法,提供了一系列具有不同取代基的化合物。该合成涉及 SNAr 和 Suzuki 交叉偶联反应,并在激酶抑制剂的开发中具有潜在应用 (Jismy 等,2020)。

硝化和反应性研究

- 对唑并[1,5-a]嘧啶-7-胺的硝化研究揭示了根据条件的不同产生不同的硝化产物,从而深入了解了这些化合物的反应性 (Gazizov 等,2020)。

生物学应用

- 吡唑并[1,5-a]嘧啶已被确定为结核分枝杆菌 ATP 合酶的有效抑制剂,对于治疗结核分枝杆菌至关重要。这些化合物的构效关系研究显示了它们在治疗中的应用前景 (Sutherland 等,2022)。

新型衍生物的合成

- 已经报道了合成三氟甲基化 3,5-二取代吡唑并[1,5-a]嘧啶的新方法,表明它们由于其独特的结构特性而具有生物学应用潜力 (Jismy 等,2018)。

抗菌性能

- 已经合成出新的吡唑并嘧啶衍生物,并显示出显着的抗菌活性,表明它们在抗菌疗法中的潜在用途 (Rahmouni 等,2014)。

超声波辅助合成

- 一项关于取代吡唑并[1,5-a]嘧啶的超声波辅助合成的研究促进了更有效的合成工艺,这对于快速生产这些化合物以用于研究和治疗至关重要 (Kaping 等,2020)。

安全和危害

属性

IUPAC Name |

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-12-6-3-5(11)13-14(4)6/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGINGPJYASZKIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CC(=N2)N)N=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine | |

Citations

For This Compound

6

Citations

FS Stefanello, YG Kappenberg, JN Araujo… - Journal of Fluorine …, 2022 - Elsevier

This paper describes for the first time an efficient approach to synthesize a novel trifluoromethylated heterocyclic system of seventeen examples of substituted pyrazolopyrimidines with …

Number of citations: 10

www.sciencedirect.com

FS Stefanello, YG Kappenberg, JN Araújo… - …, 2022 - Wiley Online Library

A convenient synthesis of a broad series of thirteen examples of alkyne‐spacer derivatives 2 from the well‐known Sonogashira cross‐coupling reaction on diazenyl‐pyrazolo[1,5‐a]…

Number of citations: 4

chemistry-europe.onlinelibrary.wiley.com

J Zhao, ML Liu, SB Guo, M Sun, JL Zheng… - Inorganic and Nano …, 2022 - Taylor & Francis

Two new Cu(II) complexes namely, Cu(PDC) 2 . H 2 O (1) and {[Cu(1,3-BIP)(PDC)(NO 3 )]·2H 2 O} n (2) (1,3-BIP = 1,3-di(1H-imidazol-1-yl)propane; HPDC = 5-methyl-4-oxo-1-phenyl-1,…

Number of citations: 2

www.tandfonline.com

QC HU, WW LIN, YQ CHEN… - Chinese Journal of …, 2015 - ccspublishing.org.cn

The subsolidus phase relations of the ternary system ZnO-MoO 3-Bi 2 O 3 have been investigated by X-ray diffraction (XRD) analyses. The phase diagrams have been constructed. …

Number of citations: 2

www.ccspublishing.org.cn

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

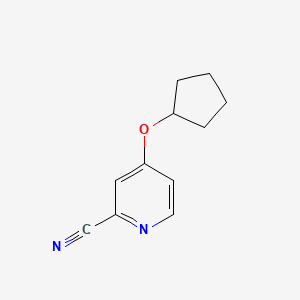

4-(Cyclopentyloxy)picolinonitrile

1339091-32-5

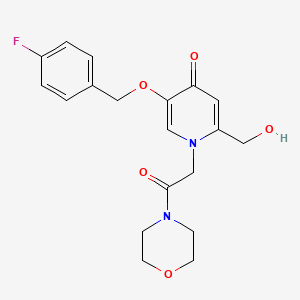

![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)

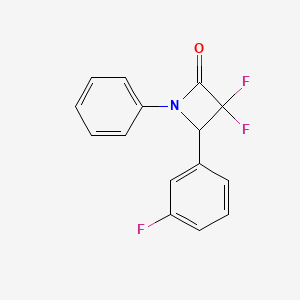

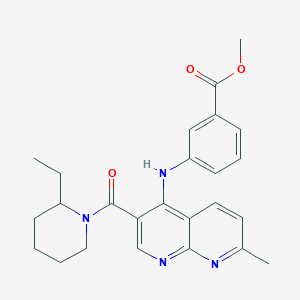

![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)

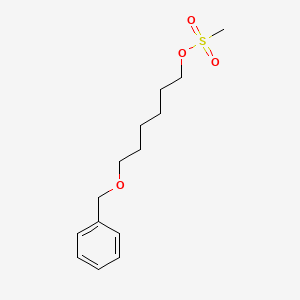

![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)

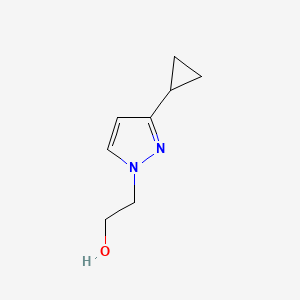

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)